Acetamide, N-(2-chloro-3-fluoranthenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-chloro-3-fluoranthenyl)- is a chemical compound with the molecular formula C18H12ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro-3-fluoranthenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-3-fluoranthenyl)- typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-chloro-3-fluoranthenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Acetamide, N-(2-chloro-3-fluoranthenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-chloro-3-fluoranthenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide backbone but differ in their substituents.
Chloroacetamide derivatives: These compounds have a chloro group attached to the acetamide moiety.
Uniqueness
Acetamide, N-(2-chloro-3-fluoranthenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73664-36-5 |
---|---|
Molecular Formula |
C18H12ClNO |
Molecular Weight |
293.7 g/mol |
IUPAC Name |
N-(2-chlorofluoranthen-3-yl)acetamide |
InChI |
InChI=1S/C18H12ClNO/c1-10(21)20-18-14-8-4-7-13-11-5-2-3-6-12(11)15(17(13)14)9-16(18)19/h2-9H,1H3,(H,20,21) |
InChI Key |
LSNHESLTORWDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3C4=CC=CC1=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.